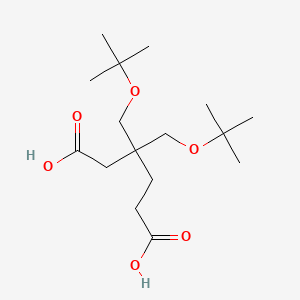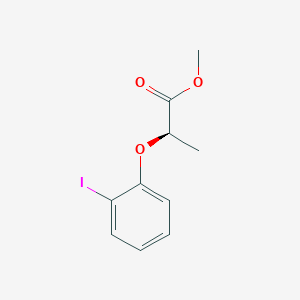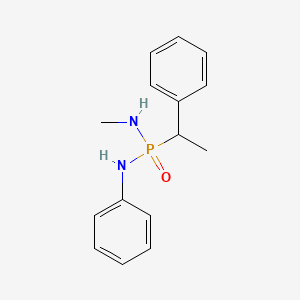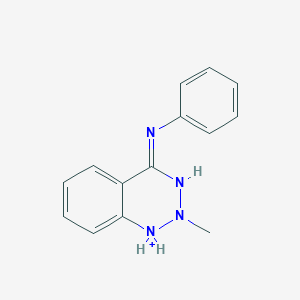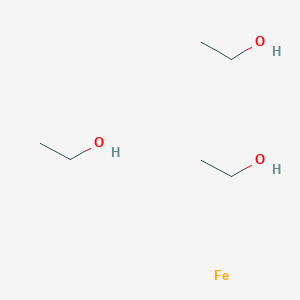![molecular formula C12H19O3PSe B12530439 Phosphonic acid, [2-(phenylseleno)ethyl]-, diethyl ester CAS No. 667877-97-6](/img/structure/B12530439.png)
Phosphonic acid, [2-(phenylseleno)ethyl]-, diethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphonic acid, [2-(phenylseleno)ethyl]-, diethyl ester is a chemical compound with the molecular formula C12H19O3PSe. It is a specialty material used in various chemical applications. This compound is known for its unique structure, which includes a phosphonic acid group and a phenylselenoethyl group, making it an interesting subject for chemical research and industrial applications .
Preparation Methods
The synthesis of phosphonic acid, [2-(phenylseleno)ethyl]-, diethyl ester typically involves the reaction of diethyl phosphite with 2-(phenylseleno)ethyl bromide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired ester. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the product .
Chemical Reactions Analysis
Phosphonic acid, [2-(phenylseleno)ethyl]-, diethyl ester undergoes various chemical reactions, including:
Oxidation: The phenylseleno group can be oxidized to form selenoxide, which can further undergo elimination reactions.
Reduction: The compound can be reduced to form the corresponding phosphonic acid derivative.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Phosphonic acid, [2-(phenylseleno)ethyl]-, diethyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential biological activities, including its role as a precursor for bioactive phosphonic acids.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or pathways.
Mechanism of Action
The mechanism of action of phosphonic acid, [2-(phenylseleno)ethyl]-, diethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylseleno group can undergo redox reactions, influencing the activity of the compound. The phosphonic acid group can form strong interactions with metal ions and other biological molecules, affecting various biochemical pathways .
Comparison with Similar Compounds
Phosphonic acid, [2-(phenylseleno)ethyl]-, diethyl ester can be compared with other similar compounds, such as:
Diethyl phenylphosphonate: Lacks the phenylseleno group, making it less versatile in redox reactions.
Diethyl benzenephosphonate: Similar structure but different functional groups, leading to different chemical properties and applications.
Diethyl 2-phenylethenylphosphonate: Contains a phenylethenyl group instead of phenylseleno, resulting in different reactivity and applications.
These comparisons highlight the unique properties of this compound, particularly its ability to participate in redox reactions and form strong interactions with biological molecules .
Properties
CAS No. |
667877-97-6 |
|---|---|
Molecular Formula |
C12H19O3PSe |
Molecular Weight |
321.22 g/mol |
IUPAC Name |
2-diethoxyphosphorylethylselanylbenzene |
InChI |
InChI=1S/C12H19O3PSe/c1-3-14-16(13,15-4-2)10-11-17-12-8-6-5-7-9-12/h5-9H,3-4,10-11H2,1-2H3 |
InChI Key |
PTGUUCAKRCDKEJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(CC[Se]C1=CC=CC=C1)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![({4-[(Oxiran-2-yl)methyl]phenyl}methyl)phosphonic acid](/img/structure/B12530373.png)
![1-(Cyclohexylmethyl)-3-ethenyl-5-[4-(methylsulfanyl)phenyl]-1H-pyrazole](/img/structure/B12530380.png)
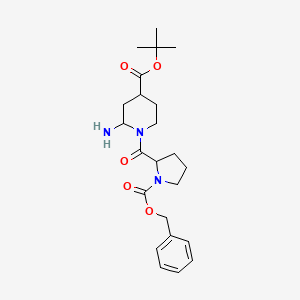
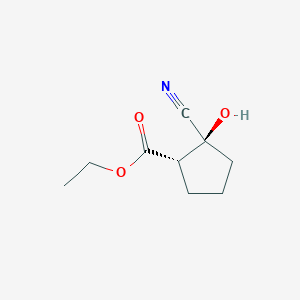
![1,3,6,8-Tetrakis[4-(hexyloxy)phenyl]pyrene](/img/structure/B12530408.png)
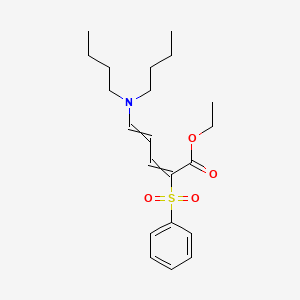
![Benzamide, N-[(phenylamino)-1-piperidinylmethylene]-](/img/structure/B12530416.png)
